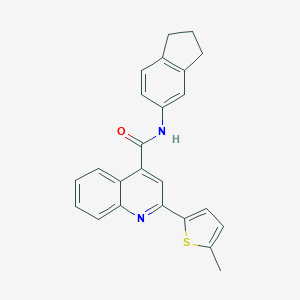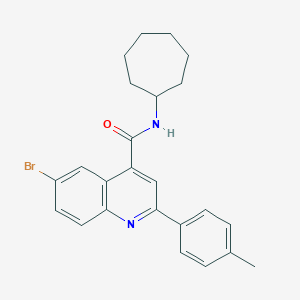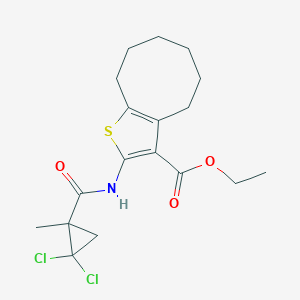METHANONE](/img/structure/B451517.png)
[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is a complex organic compound characterized by the presence of an adamantyl group, a nitro-substituted pyrazole ring, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole intermediate. One common method involves the reaction of 1-adamantylamine with carbon disulfide and trimethylamine in ethanol to yield a dithiocarbamate salt, which is then converted to the target product through a series of reactions involving isothiocyanates and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of amino-substituted derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted adamantyl derivatives.
Applications De Recherche Scientifique
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and hypoglycemic activities.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials and catalysts due to its robust chemical structure.
Mécanisme D'action
The mechanism of action of [1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL](PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, enhancing the compound’s stability and interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
1-({1-(1-Adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)piperidine is unique due to its combination of an adamantyl group, a nitro-substituted pyrazole ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H26N4O3 |
|---|---|
Poids moléculaire |
358.4g/mol |
Nom IUPAC |
[1-(1-adamantyl)-4-nitropyrazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H26N4O3/c24-18(21-4-2-1-3-5-21)17-16(23(25)26)12-22(20-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h12-15H,1-11H2 |
Clé InChI |
NYKJHNCGDRSTRY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
SMILES canonique |
C1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B451436.png)
![2,2-dibromo-1-methyl-N'-[(9-methyl-9H-carbazol-3-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B451437.png)

![N-[1-(1-adamantyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B451440.png)


![Methyl 2-[(4-toluidinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B451444.png)
![Ethyl 2-[(3,5-dimethylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B451445.png)

![N-[2-(methylsulfanyl)phenyl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B451447.png)

![methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451452.png)


